4-Methylbenzothioamide

Description

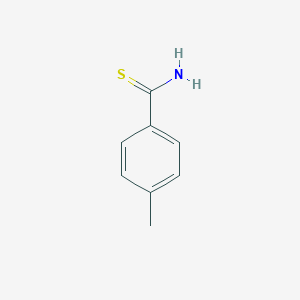

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYZSNGZMDVLKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178295 | |

| Record name | 4-Methylthiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-62-1 | |

| Record name | 4-Methylbenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylthiobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylthiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylbenzothioamide (CAS: 2362-62-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Methylbenzothioamide (CAS: 2362-62-1), a versatile thioamide building block with significant potential in medicinal chemistry and drug discovery. This document covers its chemical and physical properties, detailed synthesis protocols, and a comprehensive review of its known and potential biological activities, including its mechanism of toxicity, and potential as an antimicrobial, anticancer, and antisecretory agent. Quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Furthermore, this guide includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its properties and potential applications.

Chemical and Physical Properties

This compound, also known as para-methylthiobenzamide, is a cyclic thioamide that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2362-62-1 | [1] |

| Molecular Formula | C₈H₉NS | [1] |

| Molecular Weight | 151.23 g/mol | [1] |

| Appearance | Yellow powder/crystalline solid | [1] |

| Melting Point | 163-168 °C | [1] |

| Boiling Point | 258.9 °C at 760 mmHg | [1] |

| Density | 1.143 g/cm³ | [1] |

| Flash Point | 110.4 °C | [1] |

| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 5 mg/mL | [2] |

Synthesis of this compound

This compound can be synthesized through several established methods for thioamide formation. Two common and effective protocols are detailed below.

Experimental Protocol 1: Thionation of 4-Methylbenzonitrile using Phosphorus Pentasulfide

This method involves the conversion of the corresponding nitrile to a thioamide using a thionating agent like phosphorus pentasulfide (P₄S₁₀).[3]

Materials:

-

4-Methylbenzonitrile

-

Phosphorus pentasulfide (P₄S₁₀)

-

Ethanol

-

Reflux apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzonitrile in ethanol.

-

Add phosphorus pentasulfide (P₄S₁₀) to the solution. The molar ratio of nitrile to P₄S₁₀ should be optimized, but a common starting point is a slight excess of the nitrile.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[3]

Experimental Protocol 2: Willgerodt-Kindler Reaction of 4-Methylacetophenone

The Willgerodt-Kindler reaction provides a pathway to synthesize aryl thioamides from aryl ketones.[4][5]

Materials:

-

4-Methylacetophenone

-

Elemental sulfur (S₈)

-

A secondary amine (e.g., morpholine or piperidine)

-

Solvent (e.g., pyridine or N-methyl-2-pyrrolidone (NMP))

-

Reaction vessel suitable for heating

Procedure:

-

Combine 4-methylacetophenone, elemental sulfur, and the secondary amine in a suitable reaction vessel.

-

Add the solvent to the mixture.

-

Heat the reaction mixture, often to reflux, for several hours to overnight. Microwave-assisted heating can significantly reduce the reaction time.[2]

-

Monitor the reaction for the formation of the thioamide product by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The work-up procedure typically involves pouring the reaction mixture into water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification is achieved through column chromatography or recrystallization.[5]

Biological Activities and Potential Applications

While this compound is primarily utilized as a building block in drug discovery, studies on related thioamide compounds suggest several potential biological activities.

Antimicrobial Activity

Thioamide-containing compounds have been investigated for their antimicrobial properties. Although specific data for this compound is limited, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for some substituted benzothioamide derivatives against various bacterial strains, illustrating the potential of this class of compounds.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Substituted Benzothioamide 1 | Enterococcus faecalis | 12.5 - 50 | [6] |

| Substituted Benzothioamide 2 | Staphylococcus aureus | 25 - 50 | [6] |

| Benzothiazole Sulfonamide Analog | Pseudomonas aeruginosa | 3.1 - 6.2 | [7] |

| Benzothiazole Sulfonamide Analog | Staphylococcus aureus | 3.1 - 6.2 | [7] |

| Benzothiazole Sulfonamide Analog | Escherichia coli | 3.1 - 6.2 | [7] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compound (e.g., this compound) is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Thioamide derivatives have also shown promise as anticancer agents. The table below presents the half-maximal inhibitory concentration (IC₅₀) values for various thioamide-containing compounds against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiophene-containing chalcones | Breast, Colon, Lung Cancer | Varies | [8] |

| Thiosemicarbazones | Various tumor cells | 18 - 80 | [9] |

| 2-Pyridineformamide thiosemicarbazones | MCF-7 (Breast Cancer) | Varies | [10] |

| Mebendazole (contains a thioamide-like moiety) | Ovarian Cancer (OVCAR3, OAW42) | 0.156 - 2.5 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Potential H⁺/K⁺-ATPase Inhibition

An older study suggests that derivatives of this compound may act as antisecretory agents through the inhibition of the H⁺/K⁺-ATPase (proton pump). While direct evidence for this compound is lacking, this remains a potential area of investigation.

Experimental Protocol: In Vitro H⁺/K⁺-ATPase Inhibition Assay

-

Enzyme Preparation: H⁺/K⁺-ATPase-rich microsomes are isolated from a suitable source, such as rabbit gastric mucosa.

-

Reaction Mixture: The reaction is carried out in a buffer containing the enzyme preparation, ATP, Mg²⁺, and K⁺.

-

Inhibition Assay: The test compound is added to the reaction mixture at various concentrations.

-

Phosphate Release Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP, often using a colorimetric method like the malachite green assay.

-

IC₅₀ Determination: The IC₅₀ value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.

Toxicology and Metabolism

The toxicity of this compound is primarily attributed to its metabolic activation.

Mechanism of Toxicity

Studies on para-methylthiobenzamide have shown that it can cause liver and kidney damage. This toxicity is mediated by its biotransformation into a reactive S,S-dioxide metabolite. This metabolic activation is a critical step in its toxicological profile.

Role of Cytochrome P450

The bioactivation of thioamides is often mediated by cytochrome P450 (CYP) enzymes. These enzymes catalyze the oxidation of the sulfur atom, leading to the formation of reactive electrophilic species. While the specific CYP isozymes responsible for the metabolism of this compound have not been definitively identified, CYP3A4 and CYP2B6 are known to be involved in the metabolism of other thio-containing compounds.[7][12]

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are not well-elucidated. However, based on the anticancer activity of structurally related compounds like mebendazole, which also contains a heterocyclic ring system, some potential targets can be hypothesized. It is crucial to note that the following pathways are speculative for this compound and require experimental validation.

Hypothetical Anticancer Signaling

Mebendazole exerts its anticancer effects by targeting multiple pathways, including the disruption of microtubule formation and modulation of key signaling cascades.

Conclusion

This compound is a valuable chemical entity with established utility in synthetic organic chemistry. While its primary role has been as a building block for more complex molecules, the inherent biological activities of the thioamide functional group suggest that this compound and its derivatives warrant further investigation as potential therapeutic agents. Future research should focus on elucidating its specific molecular targets and mechanisms of action to fully realize its potential in drug development. The detailed protocols and compiled data in this guide are intended to serve as a foundational resource for such endeavors.

References

- 1. Inhibition of gastric H+, K+-ATPase by 3-amino-5-methyl-2-(2-methyl-3-thienyl)imidazo[1,2-a]thieno[3,2-c]pyrid ine, SPI-447 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylbenzothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzothioamide, a thioamide derivative of toluene, is a versatile building block in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a thiocarbonyl group, impart unique physicochemical and biological properties compared to its amide analogue, 4-methylbenzamide. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NS | [1][2] |

| Molecular Weight | 151.23 g/mol | [1][2] |

| Appearance | Cream to yellow to pale brown powder | [3] |

| Melting Point | 163-173 °C | [1][3] |

| Boiling Point (Predicted) | 258.9 ± 33.0 °C | [1] |

| Density (Predicted) | 1.143 ± 0.06 g/cm³ | [1] |

| Solubility | Data not available in cited literature. | |

| pKa | Data not available in cited literature. | |

| LogP | Data not available in cited literature. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of physicochemical data and for further research. This section outlines methodologies for the synthesis, characterization, and determination of key properties of this compound.

Synthesis of this compound from 4-Methylbenzamide using Lawesson's Reagent

This protocol describes a common and effective method for the thionation of an amide to a thioamide.

Materials:

-

4-Methylbenzamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[4][5]

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃). The expected spectrum would show a singlet for the methyl protons, and aromatic protons in the aryl region. The NH₂ protons would appear as a broad singlet.

-

¹³C NMR: The spectrum would show characteristic peaks for the methyl carbon, aromatic carbons, and a downfield peak for the thiocarbonyl carbon (C=S).

2. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid compound using a KBr pellet or as a thin film. Key vibrational bands to identify include N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and the characteristic C=S stretching band.

3. Mass Spectrometry (MS):

-

Determine the molecular weight and fragmentation pattern of the compound using a suitable mass spectrometry technique (e.g., ESI-MS). The molecular ion peak [M]⁺ should correspond to the calculated molecular weight.

Determination of Physicochemical Properties

1. Boiling Point Determination (Micro-method):

-

Place a small amount of the purified this compound into a capillary tube.

-

Attach the capillary tube to a thermometer.

-

Heat the assembly in a suitable heating block or Thiele tube containing a high-boiling point liquid (e.g., silicone oil).

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[6][7][8]

2. Solubility Determination:

-

To a series of vials containing a known mass (e.g., 1 mg) of this compound, add a specific volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Agitate the vials at a constant temperature for a set period (e.g., 24 hours).

-

Visually inspect for complete dissolution.

-

For quantitative analysis, the concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.[9][10][11][12]

3. pKa Determination (Potentiometric Titration):

-

Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water-methanol).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.[13][14][15][16]

4. LogP Determination (Shake-Flask Method):

-

Prepare a mutually saturated solution of n-octanol and water.

-

Dissolve a known amount of this compound in the n-octanol phase.

-

Mix the n-octanol solution with the water phase in a separatory funnel and shake vigorously for a set period to allow for partitioning.

-

Allow the two phases to separate completely.

-

Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[17][18][19][20]

Biological Activity and Research Workflow

Thioamides are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[9] The specific biological activity and mechanism of action for this compound are not yet extensively documented in publicly available literature. However, its structural similarity to other biologically active thioamides suggests its potential as a lead compound for drug discovery.

The following workflow outlines a general approach for the synthesis and initial biological screening of this compound.

Caption: Workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data are readily available, further research is required to fully characterize its solubility, pKa, and logP. The provided experimental protocols offer a starting point for researchers to obtain this critical information. The general workflow for synthesis and screening highlights the potential of this compound as a scaffold for the development of new therapeutic agents. Future studies should focus on elucidating its specific biological targets and mechanism of action to fully realize its potential in drug discovery.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. agilent.com [agilent.com]

- 18. acdlabs.com [acdlabs.com]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 4-Methylbenzothioamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylbenzothioamide, a valuable building block in medicinal chemistry and drug discovery. This document details its molecular structure, physicochemical properties, a robust experimental protocol for its synthesis, and a thorough analysis of its spectroscopic characteristics.

Core Molecular Information

This compound, also known as p-toluthioamide, is an aromatic thioamide derivative. Its structure features a benzene ring substituted with a methyl group at the para position and a thioamide group.

Molecular Structure:

Chemical Formula: C₈H₉NS

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NS | [1][2] |

| Molecular Weight | 151.23 g/mol | [1] |

| CAS Number | 2362-62-1 | [1] |

| Appearance | Cream to yellow to pale brown powder | [2] |

| Melting Point | 163-173 °C | [2] |

| Boiling Point | 258.9±33.0 °C (Predicted) | [3] |

| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 5 mg/mL | [3] |

| Purity (by HPLC) | ≥96.0% | [2] |

Experimental Protocols

Synthesis of this compound from 4-Methylbenzamide

This protocol details the synthesis of this compound via the thionation of 4-methylbenzamide using Lawesson's reagent. This method is widely recognized for its efficiency in converting amides to their corresponding thioamides.[3]

Materials:

-

4-Methylbenzamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous Toluene

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylbenzamide (1.0 equivalent) and Lawesson's reagent (0.5 to 0.6 equivalents).

-

Solvent Addition: Add anhydrous toluene to the flask to create a suspension.

-

Thionation Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 4-methylbenzamide is consumed.

-

Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add ethanol to the reaction mixture to quench any remaining Lawesson's reagent and its byproducts. Heat the mixture at reflux for a short period (e.g., 30 minutes) to ensure complete reaction of the byproducts.

-

Workup - Extraction: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum Analysis (Predicted):

-

Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the thioamide group will appear as a doublet at a downfield chemical shift compared to the protons meta to the thioamide group, which will also appear as a doublet. The coupling constant (J) between these adjacent protons is typically in the range of 7-9 Hz.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed in the upfield region (typically δ 2.3-2.5 ppm).

-

Amide Protons (-NH₂): Two broad singlets corresponding to the two protons of the thioamide group are expected. The chemical shift of these protons can be variable and they may exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Spectrum Analysis (Predicted):

-

Thioamide Carbon (C=S): The carbon of the thioamide group is expected to have a characteristic downfield chemical shift, typically in the range of δ 190-210 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The ipso-carbon attached to the thioamide group and the ipso-carbon attached to the methyl group will have distinct chemical shifts. The two sets of equivalent aromatic carbons (CH) will also show separate signals.

-

Methyl Carbon: A signal for the methyl carbon will appear in the upfield region of the spectrum (typically δ 20-25 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR Spectrum Analysis (Predicted):

-

N-H Stretching: The N-H stretching vibrations of the primary thioamide group are expected to appear as two bands in the region of 3300-3100 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be seen just below 3000 cm⁻¹.

-

C=S Stretching (Thioamide I band): A strong absorption band corresponding to the C=S stretching vibration is expected in the region of 1200-1050 cm⁻¹. This is a key characteristic peak for thioamides.

-

N-H Bending (Thioamide II band): The N-H bending vibration is typically observed in the region of 1650-1620 cm⁻¹.

-

C-N Stretching (Thioamide III band): The C-N stretching vibration usually appears in the range of 1420-1395 cm⁻¹.

-

Aromatic C=C Stretching: Bands corresponding to the C=C stretching vibrations of the benzene ring will be present in the 1600-1450 cm⁻¹ region.

-

C-H Bending (Out-of-plane): A strong band in the 850-800 cm⁻¹ region is indicative of para-disubstitution on the benzene ring.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Core information for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of 4-Methylbenzothioamide: A Technical Guide

Introduction: 4-Methylbenzothioamide, also known as thio-p-toluamide, is a cyclic thioamide building block utilized in drug discovery and medicinal chemistry.[1][2] Its synthesis is of significant interest to researchers in organic and pharmaceutical chemistry. This technical guide provides an in-depth overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals. The two core strategies discussed are the thionation of 4-methylbenzamide and the addition of a sulfur source to 4-methylbenzonitrile.

Pathway 1: Thionation of 4-Methylbenzamide

One of the most common and effective methods for synthesizing thioamides is the thionation of the corresponding amide.[3] This involves the conversion of the carbonyl group (C=O) of an amide to a thiocarbonyl group (C=S). For this transformation, Lawesson's reagent is a widely used, mild, and efficient thiating agent, often preferred over harsher alternatives like phosphorus pentasulfide (P₄S₁₀).[4][5] The reaction is typically performed under reflux in an anhydrous solvent like toluene or xylene.[4][6]

Quantitative Data for Thionation Pathway

The following table summarizes typical reaction parameters for the synthesis of thioamides from amides using Lawesson's reagent, based on established protocols.[3][6]

| Parameter | Value | Reference |

| Starting Material | 4-Methylbenzamide | [7] |

| Reagent | Lawesson's Reagent (0.5 - 0.6 equiv.) | [6] |

| Solvent | Toluene | [6] |

| Temperature | Reflux (approx. 111 °C) | [6] |

| Reaction Time | 2 - 4 hours | [6] |

| Typical Yield | 89 - 93% | [3] |

Experimental Protocol: Thionation of 4-Methylbenzamide

This protocol is adapted from general procedures for the thionation of benzamides using Lawesson's reagent.[6]

Materials:

-

4-Methylbenzamide (1.0 mmol, 135.16 mg)[8]

-

Lawesson's Reagent (0.60 mmol, 242.7 mg)

-

Anhydrous Toluene (4 mL)

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas inlet

Procedure:

-

To a 25 mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methylbenzamide (1.0 mmol) and Lawesson's reagent (0.60 mmol).

-

Add anhydrous toluene (4 mL) to the flask.

-

Place the flask under a nitrogen atmosphere and begin stirring.

-

Heat the mixture to reflux (approximately 111 °C) using a heating mantle.

-

Maintain the reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified. Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., chloroform or ethanol) to yield pure this compound.[9]

Pathway 2: Synthesis from 4-Methylbenzonitrile

A second major pathway involves the direct conversion of a nitrile to a primary thioamide.[10] This is typically achieved by reacting the nitrile with a source of hydrogen sulfide.[11] While gaseous hydrogen sulfide can be used, modern methods often employ safer and more convenient sulfide sources like sodium hydrogen sulfide (NaSH) hydrate.[12][13] The reaction can be facilitated by additives such as magnesium chloride or diethylamine hydrochloride, which allows the process to proceed under milder conditions and avoids the need to handle toxic gaseous H₂S.[12][13]

Quantitative Data for Nitrile Thiolysis Pathway

The following table summarizes typical reaction parameters for the synthesis of aromatic thioamides from nitriles using sodium hydrogen sulfide and magnesium chloride.[12]

| Parameter | Value | Reference |

| Starting Material | 4-Methylbenzonitrile | [14] |

| Reagents | Sodium hydrogen sulfide hydrate (2-3 eq.)Magnesium chloride hexahydrate (1-1.5 eq.) | [12] |

| Solvent | N,N-Dimethylformamide (DMF) | [12] |

| Temperature | Room Temperature | [12] |

| Reaction Time | 0.5 - 4 hours | [12] |

| Typical Yield | 80 - 99% | [12] |

Experimental Protocol: Synthesis from 4-Methylbenzonitrile

This protocol is adapted from a general and safe procedure for the preparation of aromatic thioamides from nitriles without handling gaseous hydrogen sulfide.[12]

Materials:

-

4-Methylbenzonitrile (10 mmol, 1.17 g)

-

Sodium hydrogen sulfide hydrate (70%) (30 mmol)

-

Magnesium chloride hexahydrate (15 mmol)

-

N,N-Dimethylformamide (DMF) (20 mL)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

In a 100 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 4-methylbenzonitrile (10 mmol) in DMF (20 mL).

-

To the stirred solution, add magnesium chloride hexahydrate (15 mmol) followed by sodium hydrogen sulfide hydrate (30 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 0.5 to 4 hours.

-

Upon completion, pour the reaction mixture into a beaker containing ice-water (100 mL) to precipitate the crude product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water to remove inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

General Experimental Workflow

The synthesis of this compound, regardless of the chosen pathway, generally follows a standard workflow comprising reaction setup, workup, and purification.

References

- 1. Cas 2362-62-1,4-METHYL(THIOBENZAMIDE) | lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 4. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 7. 4-Methylbenzamide | 619-55-6 | FM71336 | Biosynth [biosynth.com]

- 8. Benzamide, 4-methyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 4-Methylbenzothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Methylbenzothioamide in various organic solvents. Given the importance of solubility in diverse research and development applications, including reaction kinetics, purification, and formulation, this document compiles available quantitative data and presents a comprehensive, standardized protocol for solubility determination.

Quantitative Solubility Data

The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that the temperature for these solubility measurements is specified as "Room Temperature," which is generally considered to be between 20°C and 25°C.

| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility (mg/mL) | Temperature |

| Dimethylformamide (DMF) | 73.09 | 153 | 30 | Room Temperature |

| Dimethyl sulfoxide (DMSO) | 78.13 | 189 | 30 | Room Temperature |

| Ethanol | 46.07 | 78.5 | 5 | Room Temperature |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a solid compound. This method is consistent with the principles outlined in the OECD Test Guideline 105 and is considered a "gold standard" for its accuracy and reliability.[1][2]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvents (e.g., HPLC grade)

-

Analytical balance

-

Glass vials with screw caps or glass-stoppered flasks

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial or flask. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Add a known volume of the desired solvent to the vessel.

-

Securely seal the vessel to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vessel in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to allow it to reach thermodynamic equilibrium. A period of 24 to 48 hours is typically recommended.[3] Preliminary studies can be conducted to determine the minimum time required to reach equilibrium.[2]

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle at the constant experimental temperature.

-

To separate the solid phase from the saturated solution, centrifuge the sample at the same temperature.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles. This step should be performed quickly to minimize any temperature fluctuations.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of this compound.

References

4-Methylbenzothioamide and Its Analogs: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 4-Methylbenzothioamide and its analogs, focusing on their synthesis, chemical properties, biological activities, and potential as therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways to facilitate further research and development in this area.

Introduction

Thioamides are a class of organic compounds characterized by the presence of a thioamide functional group (R-C(=S)-N(R')R''). They are sulfur analogs of amides and have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound, a simple derivative of thiobenzamide, and its analogs are of particular interest due to their potential antimicrobial and anticancer properties. This review aims to consolidate the current knowledge on these compounds to serve as a valuable resource for researchers in the field.

Synthesis of this compound and Its Analogs

The synthesis of thioamides can be broadly categorized into two main approaches: thionation of the corresponding amide and direct synthesis from other starting materials.

General Synthesis of Thioamides

Several methods have been developed for the synthesis of thioamides. A common approach involves the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide.[1] Microwave-assisted synthesis has also been employed to improve reaction efficiency.[1] Another versatile method is the Kindler thioamide synthesis, a three-component reaction involving an aldehyde, an amine, and elemental sulfur.[1]

A General Experimental Protocol for Thioamide Synthesis (Kindler Reaction)

A representative protocol for the synthesis of thioamides via the Kindler reaction is as follows:

-

Reaction Setup: In a microwave process vial, combine the aldehyde (1.0 mmol), the amine (1.0 mmol), and elemental sulfur (1.5 mmol).

-

Solvent Addition: Add 1-methyl-2-pyrrolidone (NMP) (2.0 mL) as the solvent.

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a temperature ranging from 110-180 °C for a duration of 2-20 minutes.

-

Work-up: After cooling, the reaction mixture is typically subjected to an appropriate work-up procedure, which may include extraction and purification by column chromatography to isolate the desired thioamide.[1]

Physicochemical and Spectral Data

This compound is commercially available from suppliers like MedChemExpress and presents as a white to light orange or pale yellow-green powder or crystal.

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NS | MedChemExpress |

| Molecular Weight | 151.23 g/mol | MedChemExpress |

| Purity | 99.87% | MedChemExpress |

| ¹H NMR | Spectral data available | MedChemExpress |

| RP-HPLC | Spectral data available | MedChemExpress |

| Mass Spec | Spectral data available | MedChemExpress |

Biological Activities of this compound and Its Analogs

Derivatives of benzamide and thioamide have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects. While specific quantitative data for this compound is limited in the publicly available literature, studies on its analogs provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of thioamide and benzamide derivatives. For instance, a series of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides, which are structurally related to this compound, exhibited significant bacteriostatic activity against staphylococci, with minimum inhibitory concentration (MIC) values as low as 4-8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA).[2][3] Another study on 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, an analog, also reported antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Table 2: Antimicrobial Activity of Selected Thioamide Analogs

| Compound/Analog | Organism | MIC (μg/mL) | Reference |

| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives | MRSA | 4-8 | [2][3] |

| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives | MSSA | 4-8 | [2][3] |

| 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | Gram-positive & Gram-negative bacteria | Not specified | [4] |

Anticancer Activity

Mechanism of Action

The precise mechanism of action for this compound is not well-elucidated. However, studies on the broader class of thiobenzamides provide some potential insights.

Thiobenzamides have been shown to undergo condensation reactions to form 1,2,4-thiadiazole derivatives, a process that is influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring.[6][7] This reactivity could be a key aspect of their biological activity.

Furthermore, some benzamide derivatives are known to act as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. While this has not been directly demonstrated for this compound, it represents a potential avenue for investigation.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with potential applications in the development of new antimicrobial and anticancer agents. While the existing literature provides a solid foundation for their synthesis and indicates their biological potential, there is a clear need for further research.

Future studies should focus on:

-

Detailed Synthesis and Characterization: Elucidating and publishing detailed, optimized protocols for the synthesis of this compound and its analogs, including comprehensive spectral data.

-

Quantitative Biological Evaluation: Conducting systematic in vitro and in vivo studies to determine the specific MIC and IC50 values of this compound against a broad panel of microbial strains and cancer cell lines.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to establish clear SARs, which will guide the design of more potent and selective therapeutic agents.

This technical guide highlights the current state of knowledge on this compound and its analogs and is intended to serve as a catalyst for further exploration and development in this exciting area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Methylbenzothioamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Thermal Properties of 4-Methylbenzothioamide

This technical guide serves as a detailed resource on the thermal stability and decomposition profile of this compound. A thorough review of available scientific literature and chemical databases was conducted to synthesize the information presented herein.

Introduction

This compound is a sulfur-containing organic compound with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is paramount for safe handling, storage, and processing, particularly in the context of drug development and manufacturing where thermal processes are common. This document outlines the key thermal properties, decomposition behavior, and the analytical methods used to determine these characteristics.

Physicochemical Properties

A foundational understanding of the basic physical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NS | [1] |

| Molecular Weight | 151.23 g/mol | [1] |

| Melting Point | 163-168 °C | [1] |

| Boiling Point (Predicted) | 258.9 ± 33.0 °C | [1] |

| Density (Predicted) | 1.143 ± 0.06 g/cm³ | [1] |

Thermal Stability and Decomposition Analysis

While specific, in-depth experimental studies on the thermal decomposition of this compound are not extensively available in the public domain, we can infer its likely behavior based on the analysis of structurally related compounds and general principles of thermal analysis. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for such investigations.

3.1. General Principles of Thermal Analysis

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the residual mass.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[2]

3.2. Predicted Thermal Behavior of this compound

Based on the known behavior of related aromatic thioamides and methylated aromatic compounds, the thermal decomposition of this compound is likely to proceed through a multi-step process. The initial decomposition may involve the cleavage of the C-S bond or the C-N bond, as these are typically the weaker bonds in the molecule. The presence of the methyl group on the benzene ring could also influence the decomposition pathway, potentially through dealkylation at higher temperatures.

Experimental Protocols for Thermal Analysis

The following are generalized, yet detailed, methodologies for conducting thermal analysis on a compound like this compound.

4.1. Thermogravimetric Analysis (TGA) Protocol

-

Objective: To determine the thermal stability and decomposition profile of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) or oxidative (e.g., Air), at a constant flow rate (e.g., 20 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 25 °C to 600 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of mass loss at each decomposition step.

4.2. Differential Scanning Calorimetry (DSC) Protocol

-

Objective: To identify thermal transitions and measure the enthalpy changes associated with the decomposition of this compound.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate.

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Range: From ambient temperature to a temperature beyond the final decomposition event.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to melting, decomposition, and other thermal events. The area under these peaks is integrated to determine the enthalpy change (ΔH).

Visualizing Experimental and Logical Workflows

5.1. Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for the thermal analysis of a chemical compound.

Caption: Workflow for Thermal Analysis of this compound.

5.2. Logical Relationship of Thermal Stability Parameters

This diagram shows the logical connection between the experimental outputs and the key thermal stability parameters.

Caption: Key Parameters from Thermal Analysis Experiments.

Conclusion

While direct, comprehensive studies on the thermal stability and decomposition of this compound are limited, this guide provides a foundational understanding based on its physicochemical properties and the established principles of thermal analysis. The provided experimental protocols offer a robust framework for researchers to conduct their own detailed investigations. Further experimental work is necessary to fully elucidate the specific decomposition pathways and kinetics of this compound, which will be critical for its potential applications in various fields.

References

Methodological & Application

Application Notes and Protocols for 4-Methylbenzothioamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-Methylbenzothioamide as a scaffold in drug discovery. Based on the principle of bioisosteric replacement, this compound is presented as a thioamide analogue of 4-methylbenzamide, a core structure found in various kinase and signaling pathway inhibitors. Thioamides can offer altered physicochemical properties, such as lipophilicity and hydrogen bonding capabilities, which may lead to improved potency, selectivity, and pharmacokinetic profiles compared to their amide counterparts.

This document outlines hypothetical applications of this compound in targeting key signaling pathways implicated in cancer and other diseases, including protein kinase inhibition and modulation of the Hedgehog pathway. Detailed protocols for relevant in vitro assays are provided to guide researchers in the evaluation of this compound and its derivatives.

Physicochemical Properties: Amide vs. Thioamide

The substitution of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide introduces significant changes in the molecule's electronic and steric properties. These differences can have a profound impact on biological activity.[1][2]

| Property | Amide (e.g., 4-Methylbenzamide) | Thioamide (e.g., this compound) | Reference |

| C=X Bond Length | Shorter (approx. 1.23 Å) | Longer (approx. 1.65 - 1.71 Å) | [1] |

| Hydrogen Bond Donor Strength (N-H) | Weaker | Stronger | [2] |

| Hydrogen Bond Acceptor Strength (C=X) | Stronger | Weaker | [2] |

| Dipole Moment | Generally higher | Generally lower | |

| Lipophilicity (LogP) | Lower | Higher | |

| Metabolic Stability | Susceptible to amidases | Generally more resistant to hydrolysis | [2] |

Application 1: Protein Kinase Inhibition

Rationale:

The 4-methylbenzamide scaffold is a key component of numerous protein kinase inhibitors.[3] By applying the principle of bioisosterism, this compound can be explored as a novel scaffold for the development of potent and selective kinase inhibitors. The altered hydrogen bonding and lipophilicity of the thioamide group may lead to unique interactions with the kinase active site, potentially improving potency and selectivity.

Hypothetical Quantitative Data:

The following table presents hypothetical IC50 values for a derivative of this compound ("Thio-Analog-1") against a panel of cancer-related kinases, compared to its amide counterpart ("Amide-Analog-1"). This data is illustrative and based on the potency of known 4-methylbenzamide-based kinase inhibitors.

| Kinase Target | Thio-Analog-1 IC50 (nM) | Amide-Analog-1 IC50 (nM) |

| EGFR | 85 | 150 |

| VEGFR2 | 45 | 90 |

| PDGFRβ | 60 | 120 |

| c-Abl | 110 | 200 |

| p38 MAPK | 250 | 450 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase using a luminescent ADP detection assay.[4]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

This compound derivative (Test Compound)

-

Staurosporine (Positive Control Inhibitor)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Assay Plate Setup:

-

Add 1 µL of each compound dilution to the wells of the assay plate.

-

Include wells with DMSO only (negative control) and staurosporine (positive control).

-

-

Kinase Reaction:

-

Prepare a master mix containing the kinase and its specific substrate in kinase buffer.

-

Add 10 µL of the kinase/substrate master mix to each well.

-

Incubate at room temperature for 10 minutes.

-

Prepare an ATP solution in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves two steps:

-

Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathway and Experimental Workflow Diagrams:

References

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

Application Notes and Protocols for the Synthesis of 1,2,4-Thiadiazoles from 4-Methylbenzothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole through the oxidative dimerization of 4-Methylbenzothioamide. The 1,2,4-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, and efficient synthetic routes are crucial for drug discovery and development. This application note outlines and compares several common oxidative methods, providing a comprehensive guide for researchers. Key methodologies, including iodine-mediated oxidation, tert-butyl hydrogen peroxide (TBHP) oxidation, and visible-light photocatalysis, are discussed. Detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow are presented to ensure reproducibility and facilitate adoption in a laboratory setting.

Introduction

1,2,4-thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries due to their diverse biological activities. The synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is commonly achieved through the oxidative dimerization of thioamides. This approach is often favored for its atom economy and straightforward reaction pathways. A variety of oxidizing agents have been employed for this transformation, each with its own set of advantages and limitations regarding reaction conditions, substrate scope, and environmental impact. This document focuses on the synthesis of 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole from this compound, a representative arylthioamide.

Comparative Overview of Synthetic Protocols

Several methods have been reported for the oxidative dimerization of thioamides. The choice of oxidant and reaction conditions significantly influences the reaction efficiency, yield, and purity of the final product. Below is a summary of common methods applicable to the synthesis of 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole.

| Method | Oxidizing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference(s) |

| Iodine-Mediated Oxidation | Molecular Iodine (I₂) | Base (e.g., K₂CO₃) | Dioxane, Chloroform | Reflux | 12-16 | Good to Excellent | [1] |

| TBHP Oxidation | tert-Butyl Hydrogen Peroxide (TBHP) | Metal-free or Catalyzed | Various organic solvents | 25-50 | Varies | Good | [2][3] |

| Visible-Light Photocatalysis | Molecular Oxygen (from air) | Eosin Y | DMF | Room Temperature | ~12 | Up to 91 (general) | |

| Other Oxidants | Phenyliodine(III) bis(trifluoroacetate) | None | Not specified | Not specified | Short | Very good | [4] |

Experimental Protocols

This section provides a detailed protocol for the iodine-mediated synthesis of 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole, a robust and commonly employed method.

Protocol 1: Iodine-Mediated Oxidative Dimerization

This protocol describes the synthesis of 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole from this compound using molecular iodine as the oxidant.

Materials:

-

This compound

-

Molecular Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Chloroform

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent).

-

Add 1,4-dioxane (10 mL per mmol of thioamide) to the flask.

-

Add potassium carbonate (0.8 mmol per mmol of thioamide).

-

Add molecular iodine (0.6 mmol per mmol of thioamide).

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 12-14 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing chloroform and wash with a saturated solution of sodium thiosulfate to quench the excess iodine.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole.

Visualized Workflows and Mechanisms

To aid in the understanding of the synthetic process, the following diagrams illustrate the experimental workflow and a plausible reaction mechanism.

Caption: Workflow for the synthesis of 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole.

Caption: General mechanism of iodine-mediated oxidative dimerization of thioamides.

Conclusion

The synthesis of 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole from this compound can be effectively achieved through various oxidative dimerization methods. The iodine-mediated protocol offers a reliable and high-yielding route. The choice of synthetic method can be tailored based on the availability of reagents, desired reaction conditions, and scale of the synthesis. These application notes provide a foundational guide for researchers to produce 1,2,4-thiadiazole derivatives for further investigation in drug discovery and development programs.

References

- 1. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]

- 2. Oxorhenium(V) dithiolates catalyze the oxidation by tert-butyl hydroperoxide of sulfoxides and sulfides, including 4,6-dimethyldibenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]

- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

Application Notes and Protocols for 4-Methylbenzothioamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzothioamide, a member of the thioamide class of compounds, serves as a versatile scaffold in medicinal chemistry. Its structural features, including the reactive thiocarbonyl group and the modifiable aromatic ring, make it a valuable starting point for the synthesis of diverse bioactive molecules. Thioamides are recognized as important isosteres of amides and have been incorporated into a variety of therapeutic agents, demonstrating a broad spectrum of biological activities. These include roles as enzyme inhibitors and intermediates in the synthesis of heterocyclic compounds with significant pharmacological properties. This document provides an overview of the applications of the this compound scaffold, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

Key Applications in Medicinal Chemistry

The this compound core has been explored for the development of novel therapeutic agents in several key areas:

-

Anticancer Agents: Derivatives of benzamide and thioamide have shown significant potential as anticancer agents. For instance, compounds incorporating the 4-methylbenzamide backbone have been investigated as protein kinase inhibitors, demonstrating activity against various cancer cell lines.

-

Antimicrobial Agents: The thioamide functional group is a key feature in several antimicrobial compounds. Derivatives of this compound can be synthesized and screened for activity against a range of bacterial and fungal pathogens.

-

Enzyme Inhibitors: The ability of the thioamide group to interact with biological targets makes it a valuable pharmacophore for the design of enzyme inhibitors. Research has shown that thioamide-containing molecules can act as potent inhibitors of enzymes such as proteases and kinases.

Quantitative Data Summary

The following table summarizes the biological activity of representative benzamide and thioamide derivatives, illustrating the potential of the this compound scaffold.

| Compound Class | Target/Assay | Cell Line/Enzyme | IC50 / Activity | Reference |

| 4-Methylbenzamide-Purine Derivatives | Anticancer | K562 (Leukemia) | 2.27 µM | [1] |

| 4-Methylbenzamide-Purine Derivatives | Anticancer | HL-60 (Leukemia) | 1.42 µM | [1] |

| Thioamide-linked Spiropyrrolidines | 3CLpro Inhibition | SARS-CoV-2 3CLpro | 35 nM | [2] |

| Azothiazoles based on Thioamide | Anticancer | DLD-1 (Colon) | 21 µM | [3] |

| Azothiazoles based on Thioamide | Anticancer | A549 (Lung) | 23 µM | [3] |

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of substituted this compound derivatives, which can be adapted for the creation of a library of compounds for screening.

Materials:

-

4-Methylbenzoyl chloride

-

Appropriate primary or secondary amine

-

Lawesson's reagent or Phosphorus Pentasulfide (P2S5)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Amide Formation:

-

Dissolve 4-methylbenzoyl chloride (1 equivalent) in an anhydrous solvent.

-

Add the desired amine (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated NaHCO3 solution and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 4-methylbenzamide derivative.

-

Purify the crude product by recrystallization or silica gel column chromatography.

-

-

Thionation:

-

Dissolve the purified 4-methylbenzamide derivative (1 equivalent) in an anhydrous solvent.

-

Add Lawesson's reagent or P2S5 (0.5 equivalents) to the solution.

-

Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude this compound derivative by silica gel column chromatography.

-

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell lines (e.g., K562, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for another 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizations

Caption: General workflow from synthesis to biological evaluation.

Caption: Potential mechanism of action for this compound derivatives.

References

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]